Taclamine
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Overview
Description
Taclamine is an isoquinoline derivative patented by Ayerst, McKenna and Harrison Ltd. It is known for its central nervous system depressant and anti-inflammatory properties . The compound has the molecular formula C21H23N and is often used in preclinical models to study its effects on neurotransmitter turnover .
Preparation Methods
Taclamine can be synthesized through various synthetic routes. One of the reported methods involves the cyclization of appropriate precursors under specific reaction conditions . The industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and documented in patents .
Chemical Reactions Analysis
Taclamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Taclamine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study isoquinoline derivatives.
Biology: Investigated for its effects on neurotransmitter turnover, particularly noradrenaline and dopamine.
Medicine: Explored for its potential as a central nervous system depressant and anti-inflammatory agent.
Industry: Utilized in the development of new pharmaceuticals and biochemical research.
Mechanism of Action
Taclamine exerts its effects by antagonizing the turnover of noradrenaline and dopamine in the brain during stress conditions. It does not significantly affect serotonin turnover, making it unique in its action on specific neurotransmitters . The molecular targets and pathways involved include the inhibition of enzymes responsible for neurotransmitter degradation .
Comparison with Similar Compounds
Taclamine is compared with other isoquinoline derivatives such as:
Papaverine: Another isoquinoline derivative used as a vasodilator.
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Properties
Molecular Formula |
C21H23N |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaene |
InChI |
InChI=1S/C21H23N/c1-2-8-17-15(6-1)11-12-16-7-5-9-18-20-10-3-4-13-22(20)14-19(17)21(16)18/h1-2,5-9,19-20H,3-4,10-14H2 |
InChI Key |
BFHGFZIDLRXFJE-UHFFFAOYSA-N |
SMILES |
C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1 |
Canonical SMILES |
C1CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1 |
Origin of Product |
United States |
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